![molecular formula C13H21NO5 B13052702 Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate](/img/structure/B13052702.png)
Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by its furo[3,4-c]pyrrole core, which is a fused bicyclic system containing both furan and pyrrole rings. The presence of tert-butyl and methyl groups further enhances its chemical properties and reactivity.
準備方法
The synthesis of Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Furo[3,4-C]Pyrrole Core: This step involves the cyclization of appropriate precursors to form the fused bicyclic system. Commonly used reagents include strong acids or bases to facilitate the cyclization process.
Introduction of Tert-Butyl and Methyl Groups: The tert-butyl and methyl groups are introduced through alkylation reactions. These reactions often require the use of alkyl halides and strong bases to achieve the desired substitution.
Functionalization of the Dicarboxylate Groups: The final step involves the introduction of the dicarboxylate groups through esterification or amidation reactions. This step may require the use of protecting groups to ensure selective functionalization.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction include alcohols and amines.
Substitution: Substitution reactions can occur at the tert-butyl and methyl positions using nucleophiles such as halides or amines. The major products formed from substitution include halogenated or aminated derivatives.
科学的研究の応用
Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate has several applications in scientific research, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical processes.
Medicine: This compound has potential applications in drug discovery and development. Its unique structure and reactivity make it a candidate for the design of new therapeutic agents.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Cis-5-Tert-Butyl 3A-Methyl Tetrahydro-1H-Furo[3,4-C]Pyrrole-3A,5(3H)-Dicarboxylate can be compared with other similar compounds, such as:
Cis-Tert-Butyl 3A-(Hydroxymethyl)Tetrahydro-1H-Furo[3,4-C]Pyrrole-5(3H)-Carboxylate: This compound has a similar furo[3,4-c]pyrrole core but differs in the functional groups attached to the core structure.
Cis-Tert-Butyl-3,3a,4,5-Tetrahydro-1H-Pyrrolo[3,4-C]Isoquinoline-2(9bH)-Carboxylate: This compound has a similar bicyclic structure but differs in the ring fusion pattern and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity.
特性
分子式 |
C13H21NO5 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
5-O-tert-butyl 3a-O-methyl (3aS,6aR)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a,5-dicarboxylate |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(16)14-5-9-6-18-8-13(9,7-14)10(15)17-4/h9H,5-8H2,1-4H3/t9-,13+/m1/s1 |
InChIキー |
SNAWNEHNZGMNAF-RNCFNFMXSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2COC[C@]2(C1)C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)N1CC2COCC2(C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


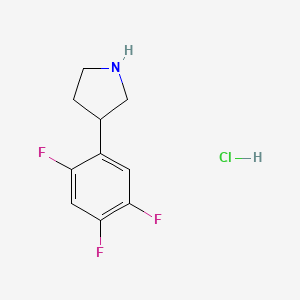
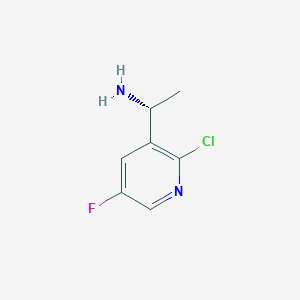


![Ethyl8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13052645.png)
![Benzyltert-butylbicyclo[1.1.1]pentane-1,3-diyldicarbamate](/img/structure/B13052646.png)
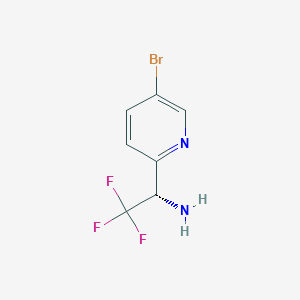

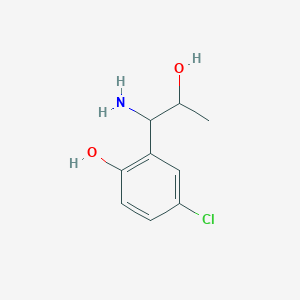
![4-Hydroxy-6-(1-hydroxy-1-methyl-ethoxy)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13052669.png)
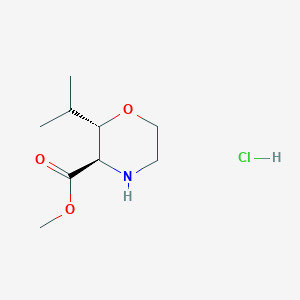
![Tert-butyl 1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13052677.png)
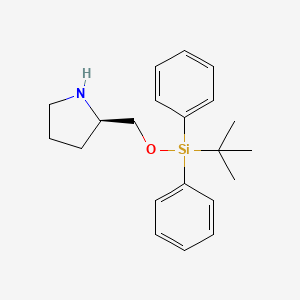
![4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13052685.png)
